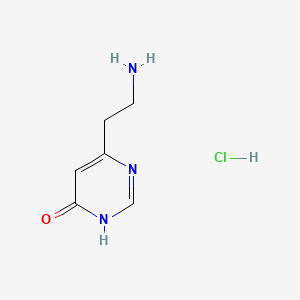
6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H11O1N4Cl1. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in early discovery research and has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride typically involves the reaction of pyrimidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
The process would be scaled up to accommodate larger quantities, with additional steps to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce compounds with increased hydrogen content .
Scientific Research Applications
6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of enzyme activity and protein interactions, as well as in the development of new biochemical assays.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(2-Aminoethyl)pyrimidin-4-ol hydrochloride include:
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
- 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the aminoethyl group at the 6-position of the pyrimidine ring. This unique structure confers specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c7-2-1-5-3-6(10)9-4-8-5;/h3-4H,1-2,7H2,(H,8,9,10);1H |
InChI Key |
ITHBWGFACKGOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CNC1=O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















